molecular formula C22H21N3O3 B10899278 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B10899278
M. Wt: 375.4 g/mol
InChI Key: VGUUEOBEFWRCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H21N3O3/c1-26-14-6-8-15(9-7-14)27-13-16-10-11-20(28-16)21-17-4-2-3-5-19(17)25-22(24)18(21)12-23/h6-11H,2-5,13H2,1H3,(H2,24,25)

InChI Key

VGUUEOBEFWRCLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCC4)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.